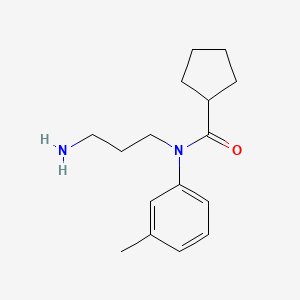

N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-13-6-4-9-15(12-13)18(11-5-10-17)16(19)14-7-2-3-8-14/h4,6,9,12,14H,2-3,5,7-8,10-11,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLMETSOEQMEPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CCCN)C(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and biological effects based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C15H22N2O

- Molecular Weight : 250.35 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Enzyme Inhibition : The compound has been noted for its ability to inhibit fatty acid synthase (FAS), an enzyme crucial for lipid biosynthesis. Inhibition of FAS can lead to altered metabolic processes, making it a potential target in cancer therapy due to the high metabolic demands of tumor cells .

- Cell Cycle Arrest : Research indicates that similar compounds can induce cell cycle arrest, particularly in cancer cells, leading to apoptosis. This is achieved through the modulation of signaling pathways involved in cell division and survival .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The compound is expected to have good solubility in biological fluids, facilitating absorption and distribution throughout tissues. Its lipophilicity may enhance cellular uptake, particularly in tissues with high metabolic activity.

- Metabolism : Initial studies suggest that the compound undergoes hepatic metabolism, potentially involving cytochrome P450 enzymes. This metabolic pathway may influence its efficacy and safety profile.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds:

- In Vitro Studies : Compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one study reported that a derivative inhibited cell proliferation by inducing apoptosis through caspase activation .

- In Vivo Studies : Animal models have shown that administration of related compounds resulted in reduced tumor growth and improved survival rates, supporting their potential as therapeutic agents in oncology .

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may also exhibit neuroprotective properties:

- Mechanisms of Neuroprotection : These compounds may exert protective effects against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases. Studies indicate that they can modulate neurotransmitter levels and reduce neuronal apoptosis.

Data Summary Table

| Property | Description |

|---|---|

| Molecular Formula | C15H22N2O |

| Molecular Weight | 250.35 g/mol |

| Enzyme Target | Fatty Acid Synthase (FAS) |

| Biological Activity | Anticancer, Neuroprotective |

| Mechanism | Enzyme inhibition, Cell cycle arrest |

| Pharmacokinetics | Good solubility, Hepatic metabolism |

Case Studies

- Anticancer Efficacy : A study focused on a related compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting that targeting FAS could be a viable strategy in cancer therapy .

- Neuroprotection : Research involving neurodegenerative disease models indicated that compounds similar to this compound reduced markers of inflammation and oxidative stress, highlighting their potential in treating conditions like Alzheimer's disease.

Scientific Research Applications

Fatty Acid Synthase Inhibition

One of the primary applications of N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide is its role as an inhibitor of fatty acid synthase (FASN). FASN is a crucial enzyme involved in lipid metabolism, and its overactivity is linked to several metabolic disorders, including obesity and cancer.

- Mechanism of Action : The compound has been shown to inhibit FASN activity, leading to reduced lipogenesis in tissues with high metabolic activity such as the liver and adipose tissue. This inhibition can result in decreased food intake and altered lipid profiles, making it a candidate for obesity treatment .

- Therapeutic Potential : Inhibition of FASN has demonstrated efficacy in reducing tumor growth in various cancer models. Studies have indicated that compounds targeting FASN can induce apoptosis in cancer cells and inhibit their proliferation both in vitro and in vivo .

Treatment of Acne

Another application of this compound is in dermatology, particularly for treating acne. The pathogenesis of acne is closely linked to the overproduction of sebum by sebaceous glands, which is regulated by FASN activity.

- Clinical Relevance : Inhibitors of FASN have been reported to decrease sebum production, thus potentially alleviating acne symptoms. This application addresses an unmet medical need for effective treatments that target the underlying causes of acne rather than just the symptoms .

Biochemical Research

The compound serves as a valuable tool in biochemical research for studying lipid metabolism and related pathways.

- Experimental Models : It can be utilized in various experimental models to investigate the effects of FASN inhibition on cellular metabolism. For instance, researchers can assess changes in lipid profiles and gene expression related to metabolic pathways using cell cultures treated with this compound .

- Diagnostic Applications : this compound may also be used in diagnostic methods to evaluate FASN activity in different disease states, providing insights into metabolic dysregulation .

Cancer Research

A significant body of research has focused on the anticancer properties of compounds that inhibit FASN. For example, studies have shown that treatment with FASN inhibitors leads to:

- Reduced Tumor Growth : In murine xenograft models, administration of FASN inhibitors resulted in significant tumor size reduction compared to control groups.

- Mechanistic Insights : Investigations into cellular responses revealed alterations in apoptosis markers and cell cycle progression, supporting the role of FASN inhibition in cancer therapy .

Obesity Management

Research has also explored the potential of this compound in managing obesity:

- Animal Studies : Animal models treated with FASN inhibitors exhibited weight loss and improved metabolic profiles, suggesting that targeting lipid synthesis could be an effective strategy for obesity management.

- Human Trials : While human clinical trials are still needed, preliminary findings indicate that compounds like this compound may offer new avenues for therapeutic intervention against obesity-related complications .

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Inhibition of fatty acid synthase (FASN) | Treatment for obesity and cancer |

| Dermatology | Reduction of sebum production to treat acne | Addresses underlying causes of acne |

| Biochemical Research | Tool for studying lipid metabolism and cellular responses | Insights into metabolic disorders |

| Diagnostic Applications | Evaluation of FASN activity in diseases | Improved understanding of disease states |

Comparison with Similar Compounds

Structural Variations in Alkyl Chains and Aromatic Substituents

The target compound’s 3-aminopropyl group distinguishes it from analogs like N-(4-aminobutyl)-N-(3-aminopropyl)benzamide (MW: 249.36 g/mol), which has a longer 4-aminobutyl chain. Shorter alkyl chains, as in the target compound, may enhance solubility in polar solvents compared to bulkier analogs . Substitutions on the aromatic ring also modulate properties:

- Electron-withdrawing groups (e.g., -NO2, -Cl) reduce basicity of adjacent amines, altering reactivity .

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Impact on Metal Coordination and Sorption

Compounds with aminopropyl groups exhibit metal-binding capabilities. For example, N-(3-aminopropyl)-2-pipecoline resin achieves a Ag(I) sorption capacity of 105.4 mg/g, while trans-1,4-diaminocyclohexane resin (130.7 mg/g) outperforms linear amines due to its cyclic structure’s chelating efficiency . The target compound’s aminopropyl group may offer moderate metal affinity, though likely lower than cyclic diamines.

Table 2: Ag(I) Sorption Capacities of Polymer Resins

Preparation Methods

Protection of 3-Aminopropylamine

To prevent undesired side reactions during coupling, the primary amine in 3-aminopropylamine is protected using a phthalimide group, as demonstrated in the synthesis of N-(3-aminopropyl)methacrylamide hydrochloride.

-

React 3-chloropropylamine hydrochloride with methacrylic anhydride in a toluene/water biphasic system under basic conditions (10% NaOH) at 0–5°C to form N-(3-chloropropyl)methacrylamide (94% yield).

-

Substitute the chloride with potassium phthalimide in acetonitrile at reflux (50–150°C) to yield N-[N'-(methacryloyl)-3-aminopropyl]phthalimide (84.6% yield).

-

Deprotect using hydrazine hydrate in ethanol to obtain N-(3-aminopropyl)methacrylamide (87.1% yield).

Adaptation for Target Compound :

Replace methacrylic anhydride with cyclopentanecarboxylic acid derivatives in subsequent steps.

Coupling of Cyclopentanecarboxylic Acid with 3-Methylaniline

The first amide bond is formed between cyclopentanecarboxylic acid and 3-methylaniline . A carbodiimide-based coupling agent, such as COMU , is employed to activate the carboxylic acid.

-

Dissolve cyclopentanecarboxylic acid (1.0 mmol) and 3-methylaniline (1.0 mmol) in dichloromethane (DCM).

-

Add COMU (1.2 mmol) and diisopropylethylamine (DIPEA, 2.0 mmol).

-

Stir at room temperature for 12–24 hours.

-

Purify via column chromatography (CH₂Cl₂:MeOH, 9:1) to isolate N-(3-methylphenyl)cyclopentanecarboxamide .

Second Coupling with Protected 3-Aminopropylamine

The secondary amide bond is formed by reacting N-(3-methylphenyl)cyclopentanecarboxamide with N-(3-phthalimidopropyl)amine (from Step 2.1).

Procedure :

-

Activate the cyclopentanecarboxamide’s carbonyl using thionyl chloride to form the corresponding acyl chloride.

-

React with N-(3-phthalimidopropyl)amine in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature.

-

Isolate N-(3-phthalimidopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide via filtration (yield: 80–90%).

Deprotection of the Phthalimide Group

The final step removes the phthalimide protecting group to unmask the primary amine.

-

Suspend the protected intermediate in ethanol.

-

Add hydrazine hydrate (3–5 equiv.) and reflux for 2–5 hours.

-

Filter and concentrate to obtain N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide .

Alternative Pathway: Nitro Reduction Strategy

An alternative route involves introducing a nitro group as a precursor to the amine, followed by reduction.

Synthesis of Nitro Intermediate

-

Couple cyclopentanecarboxylic acid with 3-nitropropylamine using DCC/HOBt in DCM.

-

React the resulting N-(3-nitropropyl)cyclopentanecarboxamide with 3-methylaniline under Mitsunobu conditions (DIAD, PPh₃).

Nitro Reduction

Reduce the nitro group using SnCl₂·2H₂O in HCl/ethanol at 90°C:

-

Conditions : 10 min reaction time, 86% yield.

-

Workup : Neutralize with Na₂CO₃, extract with EtOAc, and recrystallize.

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Phthalimide Protection | High-yielding deprotection; minimizes side reactions | Requires toxic hydrazine; extra steps for protection |

| Nitro Reduction | Straightforward reduction step | Potential over-reduction; nitro intermediates may be unstable |

| Coupling Agents | Efficient amide bond formation | Cost of reagents (e.g., COMU); purification challenges |

Optimization Strategies

-

Solvent Selection : THF and DCM are optimal for coupling reactions due to their inertness and solubility profiles.

-

Temperature Control : Low temperatures (0–5°C) prevent epimerization during acyl chloride formation.

-

Catalyst Screening : Palladium-based catalysts could enable Buchwald-Hartwig amination for alternative routes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide, and how are yields maximized?

- Methodological Answer : The compound can be synthesized via coupling reactions between cyclopentanecarboxylic acid derivatives and substituted aniline precursors. A common approach involves using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (DCM) . Reaction temperatures are typically maintained at 0–25°C to minimize side reactions. Yields (53–66%) depend on precursor purity and solvent selection, with higher yields achieved using aromatic acyl hydrazines .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard for structural confirmation. For example, ¹H NMR can resolve signals from the cyclopentane ring (δ 1.5–2.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). LC-MS provides molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight. Elemental analysis (C, H, N, S) further validates purity, with deviations >0.3% indicating impurities .

Q. What are the key physicochemical properties influencing its reactivity in biological systems?

- Methodological Answer : The cyclopentane ring introduces steric hindrance, modulating interactions with enzymes or receptors. The aminopropyl group enhances solubility in polar solvents, while the 3-methylphenyl moiety contributes to lipophilicity, affecting membrane permeability. LogP values (predicted via computational tools) guide solvent selection for in vitro assays .

Advanced Research Questions

Q. How can contradictory data in synthetic yields (e.g., 53% vs. 66%) be systematically addressed?

- Methodological Answer : Yield discrepancies often arise from variations in reaction kinetics or side-product formation. Design a Design of Experiments (DoE) approach to test parameters:

- Precursor ratios : Stoichiometric excess of acyl hydrazine (1.2–1.5 eq.) improves conversion .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity but risk byproduct formation.

- Catalyst loading : DMAP (10 mol%) optimizes coupling efficiency without side reactions .

Kinetic studies (e.g., pseudo-first-order modeling) can identify rate-limiting steps .

Q. What experimental strategies validate hypothesized biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs) .

- In vitro assays : Test dose-dependent inhibition (IC₅₀) using fluorogenic substrates. For example, measure protease inhibition via fluorescence quenching .

- Selectivity profiling : Compare activity against related enzymes (e.g., COX-1 vs. COX-2) to assess specificity .

Q. How do steric and electronic effects of the cyclopentane ring impact pharmacological activity compared to cyclohexane analogs?

- Methodological Answer : Conduct comparative studies using analogs with cyclohexane or cyclopropane rings.

- Steric effects : X-ray crystallography or molecular dynamics simulations reveal conformational constraints affecting target binding .

- Electronic effects : Density Functional Theory (DFT) calculations compare electron distribution at the amide carbonyl, influencing hydrogen-bonding capacity .

Data Interpretation and Optimization

Q. What statistical methods resolve variability in biological assay results (e.g., IC₅₀ variability >20%)?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to identify outliers. Normalize data using positive/negative controls (e.g., 100% inhibition by a known inhibitor). Replicate experiments (n ≥ 3) and use nonlinear regression (e.g., GraphPad Prism) to calculate confidence intervals for IC₅₀ .

Q. How can sorption capacity data (e.g., Ag(I) recovery in polymer resins) inform applications of this compound?

- Methodological Answer : Though not directly studied, structural analogs like trans-1,4-diaminocyclohexane-modified resins show Ag(I) sorption capacities up to 130.7 mg/g. Test this compound’s metal-binding potential via:

- Batch sorption : Measure Ag(I) uptake at varying pH (2–6) and ionic strength.

- Isotherm modeling : Fit data to Langmuir/Freundlich models to estimate maximum capacity .

Regulatory and Safety Considerations

Q. What regulatory precedents apply to derivatives of cyclopentanecarboxamide in research settings?

- Methodological Answer : While Cyclopentylfentanyl (a structural analog) is a controlled substance , this compound’s regulatory status must be verified via databases like DEA Controlled Substances List. For lab safety, conduct toxicity screening (e.g., Ames test) and adhere to EHS protocols for handling amines and amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.